molecular formula C10H11N3O2S B4008254 N-(3-hydroxypropyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(3-hydroxypropyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B4008254
M. Wt: 237.28 g/mol
InChI Key: LWBOKCUUORLTFK-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-1,2,3-benzothiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.05719778 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Chemosensing

A study focused on a benzothiazole-based aggregation-induced emission luminogen (AIEgen), which exhibited multifluorescence emissions in different dispersed or aggregated states. This compound was utilized for the highly sensitive detection of physiological pH, showcasing its potential as a ratiometric fluorescent chemosensor. The unique properties of this AIEgen make it highly suitable for detecting pH fluctuations in biosamples and neutral water samples, demonstrating the versatility of benzothiazole derivatives in fluorescence-based chemosensing applications (Li et al., 2018).

Anticancer Activity

The synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides, with various substituents, have shown significant antiproliferative activity against human cancer cells. Notably, a trihydroxy substituted benzothiazole-2-carboxamide demonstrated outstanding antioxidant properties, which were significantly more potent than the reference butylated hydroxytoluene (BHT) in assays. This highlights the potential of benzothiazole derivatives as lead compounds for developing more efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).

Antiallergic Properties

Research into the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines has demonstrated the potential of benzothiadiazole derivatives in developing potent antiallergic agents. The study showcased compounds with significant activity when administered intravenously, highlighting their potential as superior alternatives to existing treatments like disodium cromoglycate (Nohara et al., 1985).

BACE1 Inhibition for Alzheimer's Disease

A novel series of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides was synthesized and assayed for their β-Secretase (BACE1) inhibitory activity. BACE1 is a key target for Alzheimer's Disease prevention and treatment. The introduction of benzyl substituents on the nitrogen atom of the arylsulfonamide moiety led to derivatives showing IC50 values ranging from 1.6 to 1.9 μM, suggesting a significant role of the sulfonamido-portion in the inhibition process. This research indicates the potential of these compounds in the development of Alzheimer's disease treatments (Bertini et al., 2017).

Properties

IUPAC Name

N-(3-hydroxypropyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c14-5-1-4-11-10(15)7-2-3-9-8(6-7)12-13-16-9/h2-3,6,14H,1,4-5H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBOKCUUORLTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCO)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.